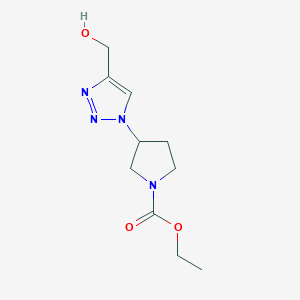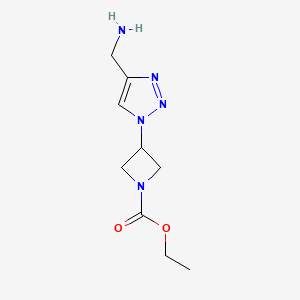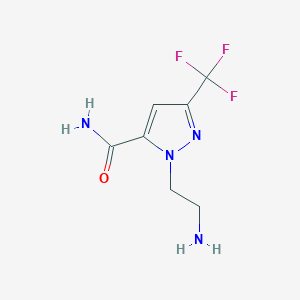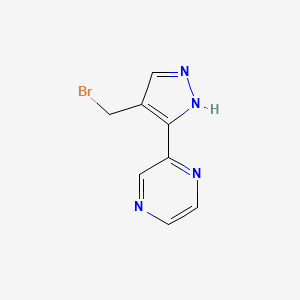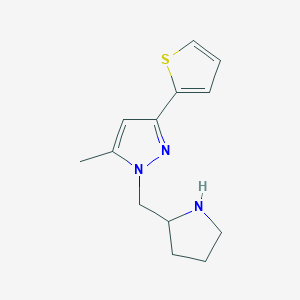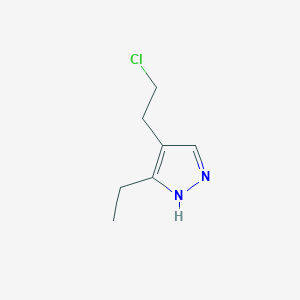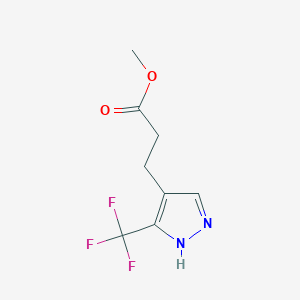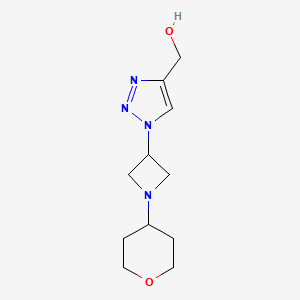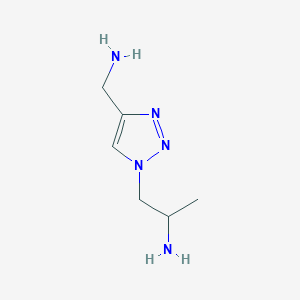
1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine
Übersicht
Beschreibung
The compound “1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine” is a type of amine, which is an organic compound. Amines are derivatives of ammonia in which one or more of the hydrogens have been replaced by an alkyl or aryl group . They are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Triazole Derivatives
- Triazole Synthesis Techniques : Research has focused on the synthesis of 5-amino-4-aminomethyl-1-aryl-v-triazolines and their conversion to triazoles. These compounds are synthesized by reacting aryl azides with acrylaldehyde and secondary amines, leading to versatile triazoles with potential applications in material science and as pharmaceutical intermediates (Pocar, Stradi, & Rossi, 1972).
Metal Complexes and Coordination Chemistry
- Novel Metal Complexes : A study demonstrated the synthesis of Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases. These complexes exhibit unique structural properties and have been analyzed for their potential in catalysis and as materials in electronic devices (Sancak et al., 2007).
Antimicrobial Applications
- Antimicrobial Activity : Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Certain compounds show promising activities against various microorganisms, highlighting their potential in developing new antibiotics and antifungal agents (Bektaş et al., 2007).
Materials Science
- Luminescent Materials : Research into triazole-based metal-organic frameworks (MOFs) has shown that these materials exhibit sensitive luminescence quenching responses to organic amines, indicating their potential use in environmental sensing and protection (Wang et al., 2022).
Organic Synthesis and Functionalization
- Microwave-Assisted Synthesis : The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been explored, showcasing an efficient method for preparing triazole derivatives, which are valuable in pharmaceutical and agricultural product development (Tan, Lim, & Dolzhenko, 2017).
Sensing and Detection
- Selective Gas/Vapor Sorption : An amine-decorated luminescent metal-organic framework demonstrated turn-off sensing in the presence of organic amines, underscoring its utility in detecting environmental pollutants and hazardous substances (Das & Mandal, 2018).
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)triazol-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-5(8)3-11-4-6(2-7)9-10-11/h4-5H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGKZOBOTUCMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



